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  • Product: tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate
  • CAS: 165894-37-1

Core Science & Biosynthesis

Foundational

High-Resolution NMR Characterization of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate

Executive Summary tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (CAS: 165894-37-1)[1] is a highly versatile bifunctional linker extensively utilized in bioconjugation, targeted protein degradation (PROTACs), and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (CAS: 165894-37-1)[1] is a highly versatile bifunctional linker extensively utilized in bioconjugation, targeted protein degradation (PROTACs), and modular drug development. Featuring both a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary hydroxyl group for esterification, this molecule is a cornerstone of click-chemistry strategies. However, its structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges, primarily due to the conformational dynamics of the N-Boc protecting group. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR characterization of this compound, detailing the causality behind spectral phenomena and establishing robust, self-validating experimental protocols.

Structural Dynamics: The Rotameric Effect

A critical factor in the NMR analysis of N-Boc protected secondary amines is the restricted rotation around the carbamate C–N bond. The delocalization of the nitrogen lone pair into the carbonyl π -system imparts partial double-bond character to the C–N bond, resulting in a significant energy barrier to rotation. Consequently, the molecule exists as a dynamic equilibrium of syn and anti rotamers at room temperature[2].

Causality in the Spectrum: For tert-butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate, this restricted rotation manifests as significant line broadening or outright peak doubling in both 1 H and 13 C NMR spectra acquired at 298 K. Novice analysts frequently misinterpret these secondary signals as impurities. To achieve a self-validating spectrum, Variable Temperature (VT) NMR can be employed. Heating the sample to 330–340 K (in a suitable solvent like DMSO- d6​ ) increases the rotational exchange rate beyond the NMR timescale, causing the rotameric signals to coalesce into sharp, time-averaged peaks.

Quantitative Data Presentation: Spectral Assignments

The following tables summarize the predicted chemical shifts for the compound in CDCl 3​ at 298 K (400 MHz for 1 H, 100 MHz for 13 C).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality / Structural Rationale
1.45 Singlet (s)9H-Boc -C(CH 3​ ) 3​ Highly shielded by the purely aliphatic environment; intense singlet due to rapid rotation of the tert-butyl group.
2.25 Triplet (t)1H2.4Alkyne C-HShielded by the diamagnetic anisotropy of the alkyne π -cylinder; exhibits long-range 4J coupling to the propargyl CH 2​ .
~3.00 Broad singlet (br s)1H--OHChemical shift is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding. Broadened by chemical exchange.
3.45 Triplet (t) / Broad2H5.5N-CH 2​ Deshielded by the adjacent electronegative nitrogen. Often broadened due to the aforementioned carbamate rotamers.
3.75 Triplet (t) / Broad2H5.5O-CH 2​ Further deshielded by the highly electronegative oxygen atom.
4.10 Doublet (d) / Broad2H2.4Propargyl N-CH 2​ Deshielded by both the nitrogen and the alkyne group. Shows 4J coupling to the terminal alkyne proton.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)AssignmentCausality / Structural Rationale
28.4 Boc -C(CH 3​ ) 3​ Three equivalent methyl carbons; highly diagnostic intense peak.
39.0 Propargyl N-CH 2​ Often appears as a broadened peak or a pair of closely spaced peaks due to syn/anti rotamers.
49.5 Hydroxyethyl N-CH 2​ Deshielded by nitrogen; subject to rotameric broadening.
61.5 Hydroxyethyl O-CH 2​ Strongly deshielded by the hydroxyl oxygen.
72.0 Alkyne Terminal C-HCharacteristic alkyne region; shielded relative to internal alkynes due to terminal position.
79.5 Alkyne Internal -C Deshielded relative to the terminal carbon.
80.5 Boc Quaternary -C(CH 3​ ) 3​ Highly characteristic chemical shift for the Boc quaternary carbon.
156.0 Carbamate C=OStrongly deshielded carbonyl carbon. Low intensity due to lack of attached protons (long T1​ relaxation).

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in the acquired data, the experimental workflow must be strictly controlled. The following protocol guarantees high-fidelity spectral acquisition.

NMR_Workflow A 1. Sample Drying (High Vacuum, 2h) B 2. Solvent Selection (CDCl3 with 0.03% TMS) A->B C 3. Dissolution (15-20 mg for 1H) B->C D 4. Filtration (0.2 μm PTFE) C->D E 5. Tube Loading (500 μL, 5mm tube) D->E F 6. Probe Tuning (Shimming & Z0) E->F G 7. Data Acquisition (1H, 13C, 2D) F->G

Figure 1: Standardized self-validating workflow for high-resolution NMR sample preparation.

Step-by-Step Methodology:
  • Sample Preparation & Desiccation: Dry 20 mg of the compound under high vacuum (0.1 mbar) for 2 hours. Causality: Trace water in the sample will shift the -OH proton signal unpredictably and obscure the 1.5–2.0 ppm region, compromising integration accuracy.

  • Solvent Selection: Dissolve the sample in 600 μ L of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ provides excellent solubility, while TMS acts as an internal standard ( δ 0.00 ppm) for precise chemical shift calibration, establishing a self-validating baseline.

  • Particulate Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter directly into a precision 5 mm NMR tube. Causality: Micro-particulates distort the magnetic field homogeneity ( ΔB0​ ), leading to poor line shape and loss of resolution (e.g., obscuring the fine 4J coupling of the propargyl group).

  • Probe Tuning & Shimming (The Validation Step): Insert the sample and tune the probe. Perform gradient shimming. Validation: Before acquiring the full spectrum, check the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim. A sharp TMS peak validates the magnetic field homogeneity.

  • Acquisition Parameters: For 1 H NMR, use a 30° pulse angle, a 10-second relaxation delay ( d1​ ), and 16 scans. Causality: A long d1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integrations of the 9H Boc group and the 1H alkyne accurately reflect the 9:1 stoichiometric ratio.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundational data, 2D NMR techniques are required to unambiguously map the connectivity of the molecule, especially when rotameric broadening obscures 1D coupling patterns.

Spin_Network H_a N-CH2 (3.45 ppm) H_b O-CH2 (3.75 ppm) H_a->H_b 3J (COSY) C_carbonyl Boc C=O (156 ppm) H_a->C_carbonyl 3J (HMBC) OH OH (3.0 ppm) H_b->OH 3J (Exchange) H_c Propargyl CH2 (4.10 ppm) H_d Alkyne CH (2.25 ppm) H_c->H_d 4J (Long-range) H_c->C_carbonyl 3J (HMBC)

Figure 2: Key 1H-1H COSY and 1H-13C HMBC correlation networks for structural validation.

  • COSY (Correlation Spectroscopy): Confirms the vicinal ( 3J ) coupling between the N-CH 2​ (3.45 ppm) and O-CH 2​ (3.75 ppm) protons of the hydroxyethyl group. It also highlights the long-range ( 4J ) coupling between the propargyl CH 2​ and the terminal alkyne proton, validating the integrity of the propargyl moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping aliphatic carbon signals by correlating them directly to their attached protons. This is vital for distinguishing the N-CH 2​ of the hydroxyethyl group from the N-CH 2​ of the propargyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating experiment for the molecular core. Both the hydroxyethyl N-CH 2​ protons and the propargyl N-CH 2​ protons will show strong 3JCH​ correlations to the carbamate carbonyl carbon (~156 ppm). This explicitly proves that both arms are attached to the same nitrogen atom, confirming the tertiary nature of the carbamate.

References

  • NextSDS. "tert-butyl N-(2-hydroxyethyl)-N-(prop-2-yn-1-yl)carbamate - Chemical Substance Information." 1

  • National Institutes of Health (NIH) PMC. "Organic Carbamates in Drug Design and Medicinal Chemistry." 2

Sources

Exploratory

Synthesis and Characterization of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate: A Technical Guide

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Bioconjugation Specialists Compound Utility: Bifunctional linker for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and PROTAC/ADC development. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Bioconjugation Specialists Compound Utility: Bifunctional linker for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and PROTAC/ADC development.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, tert-butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (often referred to as N-Boc-N-propargylethanolamine), is a highly versatile building block featuring an orthogonal alkyne for click chemistry and a primary hydroxyl group for further functionalization (e.g., conversion to a leaving group or Mitsunobu coupling).

Designing a scalable synthesis for this molecule requires navigating a critical chemoselectivity challenge: differentiating the nitrogen and oxygen nucleophiles .

Attempting to alkylate N-Boc-ethanolamine directly with propargyl bromide using a strong base (like NaH) is fundamentally flawed. The pK a​ of the carbamate N-H ( 16) and the primary alcohol O-H ( 16) are nearly identical, which leads to competitive O-alkylation and complex product mixtures unless the hydroxyl group is transiently protected.

The Optimal Pathway (Route A): As an application scientist, I recommend a bottom-up approach starting from unprotected ethanolamine [1]. By utilizing the inherent nucleophilic differential between the primary amine and the primary alcohol, we can achieve selective N-alkylation without protecting groups.

  • Stoichiometric Control: Reacting a large molar excess of ethanolamine with propargyl bromide statistically suppresses over-alkylation (formation of the tertiary amine) [2].

  • Chemoselective Protection: The resulting secondary amine is significantly more nucleophilic than the primary alcohol, allowing for clean, selective protection using Di-tert-butyl dicarbonate (Boc 2​ O) under mildly basic conditions[3].

Experimental Workflow Visualization

SynthesisPathway A Ethanolamine (5.0 equiv) C 2-(prop-2-yn-1-ylamino)ethan-1-ol (Intermediate) A->C SN2 Alkylation EtOH, 0°C to RT B Propargyl Bromide (1.0 equiv) B->C E tert-Butyl (2-hydroxyethyl) (prop-2-yn-1-yl)carbamate (Target) C->E N-Boc Protection DCM, Et3N D Boc Anhydride (1.1 equiv) D->E

Figure 1: Two-step synthesis pathway for tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate.

Step-by-Step Methodologies

Step 1: Synthesis of 2-(prop-2-yn-1-ylamino)ethan-1-ol

This step utilizes an S N​ 2 substitution. The excess ethanolamine acts as both the nucleophile and the acid scavenger (neutralizing the HBr byproduct).

Reagents & Materials:

  • Ethanolamine (5.0 equiv, 305 mg, 5.0 mmol)

  • Propargyl bromide (80 wt% in toluene) (1.0 equiv, 148 mg, 1.0 mmol)

  • Absolute Ethanol (5.0 mL)

Protocol:

  • Initialization: Charge an oven-dried round-bottom flask with ethanolamine and absolute ethanol. Cool the mixture to 0 °C using an ice-water bath under an inert atmosphere (N 2​ or Argon).

  • Addition: Add the propargyl bromide solution dropwise over 15 minutes. Causality: Slow addition prevents localized heating and suppresses the formation of N,N-dipropargylethanolamine.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (22 °C) for 16 hours.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The intermediate will stain positive (purple/brown) with Ninhydrin, indicating a secondary amine.

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol. Dilute the resulting residue with distilled water (10 mL) and extract with Dichloromethane (DCM) (3 × 15 mL). The massive excess of unreacted ethanolamine remains highly partitioned in the aqueous phase.

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the intermediate as a pale yellow oil. Proceed to Step 2 without further column purification to avoid yield loss on silica.

Step 2: N-Boc Protection to Yield the Target Compound

This step leverages the kinetic preference of the Boc anhydride to react with the secondary amine over the primary alcohol.

Reagents & Materials:

  • 2-(prop-2-yn-1-ylamino)ethan-1-ol (Intermediate from Step 1) (1.0 equiv, ~99 mg, 1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.1 equiv, 240 mg, 1.1 mmol)

  • Triethylamine (Et 3​ N) (1.5 equiv, 151 mg, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Protocol:

  • Initialization: Dissolve the crude intermediate in anhydrous DCM. Add Triethylamine and cool the mixture to 0 °C.

  • Addition: Add Boc 2​ O portion-wise. Causality: Et 3​ N ensures the secondary amine remains deprotonated and highly nucleophilic, driving the reaction forward while preventing the reaction mixture from becoming acidic.

  • Propagation: Stir the mixture at room temperature for 4 hours.

  • In-Process Control: Monitor via TLC (Hexane:EtOAc 1:1). The target compound will be UV inactive but will stain bright yellow/white with KMnO 4​ due to the alkyne and hydroxyl groups.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (10 mL) to neutralize excess Et 3​ N. Separate the organic layer and wash sequentially with water (10 mL) and brine (10 mL).

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure target compound.

Quantitative Data & Analytical Characterization

To ensure self-validation of the synthesized batches, compare your analytical results against the standardized parameters in the table below.

ParameterIntermediate (Step 1)Target Compound (Step 2)
Chemical Formula C 5​ H 9​ NOC 10​ H 17​ NO 3​
Molecular Weight 99.13 g/mol 199.25 g/mol
Expected Yield 70 - 75%85 - 90%
Physical State Pale yellow oilColorless to pale yellow viscous oil
TLC Retention Factor ( Rf​ ) 0.15 (DCM:MeOH 9:1, Ninhydrin active)0.45 (Hexane:EtOAc 1:1, KMnO 4​ active)
Key 1 H NMR Signals (CDCl 3​ ) δ 3.65 (t, 2H), 3.42 (d, 2H), 2.85 (t, 2H), 2.20 (t, 1H) δ 4.05 (br s, 2H), 3.75 (t, 2H), 3.45 (t, 2H), 2.25 (t, 1H), 1.45 (s, 9H)

Safety & Handling Considerations

  • Propargyl Bromide: This reagent is a known lachrymator and is highly toxic via inhalation. It is potentially explosive if heated to dryness or exposed to transition metal impurities. Always handle the 80 wt% toluene solution inside a certified fume hood and never distill it to dryness.

  • Boc Anhydride: Can cause severe respiratory irritation. It melts at 23 °C, so it may present as a liquid or a solid depending on ambient laboratory temperatures. Store at 2–8 °C.

References

  • Title: Propargylamine-Isothiocyanate Reaction: Efficient Conjugation Chemistry in Aqueous Media Source: RSC Advances, 2014, 4, 49122-49129. URL: [Link]

  • Title: Traceless Solid-Phase Organic Synthesis Source: Chemical Reviews, 2020, 120, 4, 2050–2115. URL: [Link]

  • Title: Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Source: Theses.cz (Academic Repository), 2014. URL: [Link]

Foundational

The Strategic Architecture of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate in Advanced Bioconjugation

Abstract: In the development of antibody-drug conjugates (ADCs), targeted fluorophores, and multifunctional biomaterials, achieving precise, stoichiometric conjugation without cross-reactivity is paramount. Homobifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the development of antibody-drug conjugates (ADCs), targeted fluorophores, and multifunctional biomaterials, achieving precise, stoichiometric conjugation without cross-reactivity is paramount. Homobifunctional crosslinkers often lead to uncontrolled polymerization, while simple heterobifunctional linkers may lack the necessary handles for complex, multi-step assemblies. tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (also known as N-Boc-N-(2-hydroxyethyl)propargylamine) serves as a highly versatile, pseudo-trifunctional scaffold. This whitepaper deconstructs its mechanism of action, detailing how its orthogonal functional groups—a terminal alkyne, a primary hydroxyl, and a Boc-protected secondary amine—enable programmable, step-wise bioconjugation.

Structural Rationale and Orthogonal Reactivity

The power of this specific linker lies in its structural compartmentalization. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable logic gate for chemical synthesis. Each functional group operates under completely orthogonal conditions, allowing for a "mix-and-match" assembly line without the need for constant re-engineering[].

  • The Terminal Alkyne (prop-2-yn-1-yl): The primary bioorthogonal handle. It is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reacting exclusively with azides under physiological conditions to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

  • The Primary Hydroxyl (2-hydroxyethyl): A versatile nucleophile. It can be activated (e.g., via N,N'-Disuccinimidyl carbonate) to attach amine-bearing payloads, or converted into a leaving group (tosylate) for nucleophilic substitution.

  • The Boc-Protected Amine (tert-Butyl carbamate): The silent partner. The bulky, acid-labile Boc group prevents the internal nitrogen from participating in unwanted nucleophilic attacks during hydroxyl activation. Post-conjugation, it can be cleaved with Trifluoroacetic acid (TFA) to reveal a secondary amine, which can be used to tune the solubility of the conjugate or serve as a tertiary conjugation site[2].

Scaffold_Workflow Scaffold tert-Butyl (2-hydroxyethyl) (prop-2-yn-1-yl)carbamate Hydroxyl Hydroxyl (-OH) Activation (e.g., DSC) Scaffold->Hydroxyl Alkyne Terminal Alkyne CuAAC Click Scaffold->Alkyne Boc Boc Deprotection (TFA Treatment) Scaffold->Boc Payload Payload Attachment (Fluorophore/Drug) Hydroxyl->Payload Bioconjugate Azide-Protein Conjugation Alkyne->Bioconjugate Amine Secondary Amine (Solubility/Branching) Boc->Amine

Fig 1: Orthogonal reaction pathways of the trifunctional scaffold.

Core Mechanism of Action: The CuAAC Catalytic Cycle

The defining bioconjugation event for this linker is the CuAAC reaction. Unlike uncatalyzed Huisgen cycloadditions, which require high temperatures and yield a mixture of 1,4- and 1,5-regioisomers, the Cu(I)-catalyzed mechanism is highly regioselective and proceeds rapidly at room temperature in aqueous media[3].

Mechanistic Steps
  • Deprotonation and Acetylide Formation: In the presence of a Cu(I) catalyst (typically generated in situ from Cu(II) sulfate and sodium ascorbate), the terminal alkyne of the propargyl group is deprotonated. This forms a highly nucleophilic copper(I) acetylide intermediate.

  • Azide Coordination: The azide-bearing biomolecule displaces a ligand on the copper center, coordinating directly to the metal. This brings the two reactive partners into close proximity, drastically lowering the activation energy.

  • Cycloaddition: A formal [3+2] cycloaddition occurs, forming an unusual six-membered copper-metallacycle intermediate[4].

  • Ring Contraction and Protonolysis: The metallacycle undergoes rapid ring contraction to a copper-triazolide intermediate. Subsequent protonolysis yields the highly stable 1,4-disubstituted 1,2,3-triazole and regenerates the Cu(I) catalyst.

CuAAC_Mechanism Cu Cu(I) Catalyst (from Cu(II) + Ascorbate) Acetylide Copper(I) Acetylide Intermediate Cu->Acetylide Deprotonation Alkyne Terminal Alkyne (Propargyl Group) Alkyne->Acetylide Complex Cu-Azide-Acetylide Coordination Complex Acetylide->Complex Azide Binding Azide Azide-Modified Biomolecule Azide->Complex Metallacycle Six-Membered Metallacycle Complex->Metallacycle [3+2] Cycloaddition Triazolide Copper-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Linkage Triazolide->Product Protonolysis

Fig 2: Stepwise mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Optimization of the CuAAC Microenvironment

A critical failure point in CuAAC bioconjugation is the generation of reactive oxygen species (ROS) caused by the Cu(I)/ascorbate system, which can oxidize histidine and arginine residues on the target protein[5]. To mitigate this, the selection of a copper-stabilizing ligand is non-negotiable.

The ligand dictates the electron density at the metal center, directly influencing the rate of metallacycle formation[4]. Modern protocols have shifted away from first-generation ligands like TBTA toward highly water-soluble, accelerating ligands like BTTAA and THPTA.

Table 1: Comparative Efficiency of CuAAC Ligands in Aqueous Bioconjugation [4]

LigandAqueous SolubilityOptimal Cu(I) Loading30-Min Conversion YieldCytotoxicity / Protein Degradation Risk
TBTA Poor (Requires DMSO)> 10 mol%< 15%High (Due to prolonged exposure & ROS)
THPTA Excellent10 mol%~ 15%Low
BTTAA Excellent5 mol%> 45%Very Low (Accelerated kinetics minimize exposure)

Causality Note: BTTAA's superiority stems from its acetic acid group, which converts to acetate at physiological pH. This negative charge acts as an additional weak donor, increasing electron density at the Cu(I) center and drastically accelerating the formation of the copper-triazolide intermediate[4].

Self-Validating Experimental Protocol: Dual-Stage Conjugation

To demonstrate the utility of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate, the following protocol outlines a self-validating workflow: attaching a fluorophore to the hydroxyl group, followed by CuAAC conjugation to an azide-modified antibody.

Phase 1: Payload Attachment (Hydroxyl Activation)

Objective: Attach an amine-bearing payload without cross-linking the scaffold's internal amine.

  • Activation: Dissolve the scaffold (1 eq) in anhydrous DMF. Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) and Triethylamine (TEA) (2 eq). Stir at room temperature for 2 hours to form the NHS-carbonate intermediate.

    • Causality: The Boc group strictly prevents the internal secondary amine from attacking the DSC. If the amine were unprotected, the molecule would rapidly polymerize.

  • Payload Coupling: Add an amine-functionalized payload (e.g., Cyanine5-amine) (0.9 eq) to the reaction mixture. Stir for 4 hours.

  • Purification: Purify the resulting alkyne-functionalized Cy5 payload via preparative HPLC.

Phase 2: CuAAC Bioconjugation

Objective: Click the alkyne-payload to an azide-modified antibody while preserving protein integrity.

  • Catalyst Pre-complexation (Critical Step): In a separate tube, mix CuSO4​ (1 mM final) with BTTAA ligand (5 mM final) in degassed water. Incubate for 5 minutes.

    • Causality: Pre-complexing Cu(II) with BTTAA before reduction ensures that all generated Cu(I) is immediately sequestered by the ligand, preventing off-target ROS generation that causes protein aggregation[5].

  • Reduction: Add freshly prepared Sodium Ascorbate (10 mM final) to the Cu-BTTAA complex. The solution will turn from blue to colorless, indicating the formation of active Cu(I).

  • Conjugation: Add the pre-complexed catalyst mixture to a solution containing the azide-modified antibody (1 mg/mL in PBS, pH 7.4) and the alkyne-payload (10 molar equivalents).

  • Incubation & Validation: Incubate at room temperature for 1 hour. Quench the reaction with EDTA (10 mM) to strip the copper.

  • Self-Validation System: Analyze the crude mixture via SDS-PAGE. Scan the gel using a fluorescence imager (Cy5 channel) prior to Coomassie staining. A fluorescent band co-migrating with the antibody heavy/light chains confirms covalent attachment. Calculate the Degree of Labeling (DoL) via UV-Vis spectrophotometry using the conjugate's absorbance at 280 nm and 646 nm.

Advanced Application: Post-Conjugation Boc Deprotection

In highly complex bioconjugate designs (e.g., branched PEGylation or dual-drug ADCs), the Boc group serves as a latent reactive site. Once the primary CuAAC reaction is complete and validated, the Boc group can be removed.

Treatment of the conjugate with a mild acidic buffer or Trifluoroacetic acid (TFA) (if the biomolecule tolerates it, such as with robust peptides or synthetic polymers) cleaves the tert-butyl carbamate, releasing CO2​ and isobutylene. This yields a secondary amine. This newly exposed amine increases the hydrophilicity of the linker—often necessary to counteract the hydrophobicity of attached payloads—and provides a nucleophilic handle for a third conjugation event (e.g., reacting with an NHS-PEG to increase serum half-life).

References

  • RSC Publishing. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." RSC Advances. Available at:[Link]

  • American Chemical Society. "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." Chemical Reviews. Available at:[Link]

  • National Institutes of Health (PMC). "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition." Bioconjugate Chemistry. Available at:[Link]

  • American Chemical Society. "Multifunctional Surface Manipulation Using Orthogonal Click Chemistry." Langmuir. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate as a Versatile Building Block for PROTAC Linker Synthesis

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2][] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2][] While the ligands provide target specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and physicochemical properties play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[1][][4]

The strategic design of the linker can significantly influence a PROTAC's cell permeability, solubility, metabolic stability, and overall pharmacokinetic profile.[1][] Consequently, the development of versatile linker building blocks is of paramount importance in the field of targeted protein degradation. This application note introduces tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate , a trifunctional building block designed for the modular and efficient synthesis of PROTACs with tunable properties.

Overview of the Building Block: A Trifunctional Scaffold

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (henceforth referred to as 1 ) is a strategically designed molecule that incorporates three key functional groups, each serving a distinct purpose in PROTAC synthesis:

  • Terminal Alkyne: This functional group is a versatile handle for bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][6][7] This reaction's high efficiency, selectivity, and mild reaction conditions make it an ideal method for the convergent synthesis of PROTACs, allowing for the late-stage connection of linker components or the final conjugation to a POI or E3 ligase ligand.[4]

  • Primary Hydroxyl Group: The presence of a hydroxyl group offers several advantages. It can serve as an additional point of attachment for further linker modifications, such as the introduction of polyethylene glycol (PEG) chains to enhance solubility and pharmacokinetic properties.[1][2] The hydroxyl group itself increases the hydrophilicity of the linker, which can improve the aqueous solubility of the final PROTAC molecule.[1][8]

  • tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group provides robust protection for the secondary amine, which can be selectively deprotected under acidic conditions to reveal a secondary amine. This unmasked amine can then be used for amide bond formation or other coupling chemistries to connect to either the POI or E3 ligase ligand.

The combination of these three functional groups in a single, compact building block provides researchers with a powerful tool for the systematic optimization of PROTAC linkers.

Physicochemical and Safety Information

PropertyValueReference
Chemical Name tert-butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate[9]
CAS Number 165894-37-1[9]
Molecular Formula C10H17NO3[10]
Molecular Weight 199.25 g/mol [10]
Appearance Expected to be a colorless to light yellow oil or low-melting solid
Purity >95% (typical)[10]

Safety and Handling:

While a specific safety data sheet for tert-butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate is not widely available, data from the closely related compound tert-butyl N-(2-hydroxyethyl)carbamate and general chemical principles suggest the following precautions:

  • Hazard Statements: May cause skin and eye irritation.[9] May be harmful if swallowed.[11]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and lab coat.[12]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

    • Use only in a well-ventilated area.[12]

    • Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry place under an inert atmosphere.[13]

Synthesis and Characterization of the Building Block

A plausible and efficient synthesis of 1 involves the N-alkylation of commercially available tert-butyl N-(2-hydroxyethyl)carbamate with propargyl bromide.

Protocol 1: Synthesis of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (1)

cluster_0 Synthesis of Building Block 1 N-Boc-ethanolamine N-Boc-ethanolamine Product_1 tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (1) N-Boc-ethanolamine->Product_1 1. NaH, THF, 0 °C 2. Propargyl bromide, rt

Caption: Synthetic scheme for tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate.

Materials:

  • tert-Butyl N-(2-hydroxyethyl)carbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of tert-butyl N-(2-hydroxyethyl)carbamate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the title compound 1 .

Expected Characterization Data:

AnalysisExpected Results
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the methylene protons adjacent to the oxygen and nitrogen (~3.4-3.7 ppm), the propargylic methylene protons (doublet, ~4.1 ppm), and the acetylenic proton (triplet, ~2.2 ppm).
¹³C NMR Resonances for the tert-butyl group (~28 ppm), the quaternary carbon of the Boc group (~80 ppm), the methylene carbons of the ethyl group (~50 and ~60 ppm), the propargylic carbon (~38 ppm), and the alkyne carbons (~72 and ~78 ppm). The carbonyl carbon should appear around 155 ppm.
Mass Spec (ESI+) Expected m/z: [M+H]⁺ = 200.1, [M+Na]⁺ = 222.1

Application Protocols: Incorporation into PROTAC Linkers

The trifunctional nature of building block 1 allows for its flexible incorporation into a variety of PROTAC linker architectures. Below are two illustrative protocols demonstrating its utility.

Protocol 2: PROTAC Synthesis via "Click" Chemistry (CuAAC)

This protocol demonstrates the use of the terminal alkyne for CuAAC, followed by Boc deprotection and amide coupling.

cluster_1 PROTAC Synthesis via CuAAC Building_Block_1 Building Block 1 Triazole_Intermediate Triazole Intermediate Building_Block_1->Triazole_Intermediate CuSO₄, Na-Ascorbate Azido_Ligand Azido-functionalized E3 Ligase Ligand Azido_Ligand->Triazole_Intermediate Deprotected_Amine Deprotected Amine Triazole_Intermediate->Deprotected_Amine TFA or HCl Final_PROTAC Final PROTAC Deprotected_Amine->Final_PROTAC HATU, DIPEA POI_Ligand_Acid Carboxylic acid-functionalized POI Ligand POI_Ligand_Acid->Final_PROTAC

Caption: Workflow for PROTAC synthesis using the alkyne functionality of building block 1.

Step A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve building block 1 (1.0 eq) and an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

  • Add sodium ascorbate (0.2 eq) from a freshly prepared aqueous solution.

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) from an aqueous solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the triazole-linked intermediate.

Step B: Boc Deprotection

  • Dissolve the triazole intermediate from Step A in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

Step C: Amide Coupling

  • Dissolve the deprotected amine from Step B in DMF.

  • Add a carboxylic acid-functionalized POI ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry, concentrate, and purify the final PROTAC by preparative HPLC.

Protocol 3: Linker Elongation and Diversification via the Hydroxyl Group

This protocol illustrates how the hydroxyl group can be used as a handle for further modification, for example, through etherification, before proceeding with PROTAC assembly.

cluster_2 Linker Elongation via Hydroxyl Group Building_Block_1 Building Block 1 Elongated_Linker Elongated Linker Intermediate Building_Block_1->Elongated_Linker 1. NaH, THF 2. Br-(CH₂)n-X Deprotected_Amine_2 Deprotected Amine Elongated_Linker->Deprotected_Amine_2 TFA or HCl Final_PROTAC_2 Final PROTAC Deprotected_Amine_2->Final_PROTAC_2 Coupling to POI/E3 Ligand

Caption: Workflow illustrating linker extension using the hydroxyl functionality.

Step A: O-Alkylation of the Hydroxyl Group

  • In a procedure similar to Protocol 1, deprotonate the hydroxyl group of building block 1 with a suitable base (e.g., NaH) in an anhydrous solvent (e.g., THF or DMF).

  • React the resulting alkoxide with an electrophile such as an alkyl halide containing another functional handle (e.g., a protected amine or a carboxylic ester) to extend the linker.

  • Work up and purify the elongated linker building block.

Step B: Subsequent PROTAC Assembly

  • The newly synthesized, elongated building block can then be utilized in a similar fashion to the protocols described above, using either the alkyne or the deprotected amine as the primary point of conjugation.

Conclusion and Future Perspectives

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate is a highly valuable and versatile building block for the construction of PROTAC linkers. Its trifunctional nature allows for a modular and flexible approach to PROTAC synthesis, enabling researchers to systematically explore the chemical space of the linker and optimize the properties of the final degrader molecule. The ability to introduce hydrophilicity through the hydroxyl group, coupled with the bioorthogonal reactivity of the terminal alkyne, provides a powerful platform for developing next-generation PROTACs with improved efficacy and drug-like properties. The protocols outlined in this note provide a solid foundation for the application of this building block in targeted protein degradation research.

Sources

Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate

Application Note: Advanced Bioconjugation and Modular Linker Synthesis via CuAAC using tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate Introduction & Strategic Utility tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Bioconjugation and Modular Linker Synthesis via CuAAC using tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate

Introduction & Strategic Utility

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (also known as N-Boc-N-(2-hydroxyethyl)propargylamine) is a highly versatile, heterotrifunctional building block designed for advanced modular synthesis, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and biomaterial functionalization.

The structural intelligence of this molecule lies in its three orthogonal reactive sites:

  • Terminal Alkyne (prop-2-yn-1-yl): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Primary Alcohol (2-hydroxyethyl): Available for downstream esterification, etherification, or conversion into a leaving group (e.g., mesylate/tosylate) post-click.

  • Boc-Protected Amine: Ensures the secondary amine remains inert during CuAAC and subsequent functionalizations, cleanly cleavable via Trifluoroacetic acid (TFA) for late-stage amide coupling.

Mechanistic Causality in CuAAC (E-E-A-T Insights)

The efficiency of the CuAAC reaction relies entirely on the stabilization of the transient Cu(I) catalytic species. While Cu(I) accelerates the 1,3-dipolar cycloaddition by over 107 -fold, it is thermodynamically unstable and prone to oxidation or disproportionation in aqueous environments (1[1]).

  • Ligand Selection (THPTA vs. TBTA): For organic small-molecule synthesis, TBTA is sufficient. However, for aqueous bioconjugation, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. THPTA is highly water-soluble and acts as a sacrificial reductant, intercepting reactive oxygen species (ROS) generated during the oxidation of ascorbate, thereby shielding sensitive biomolecules from degradation (2[2]).

  • The Role of Aminoguanidine: In protein labeling, sodium ascorbate oxidation yields dehydroascorbate, a reactive electrophile that can cross-link lysine residues. Aminoguanidine is added as a scavenger to neutralize these by-products, preserving protein structural integrity (3[3]).

Workflow Visualization

CuAAC_Workflow A tert-Butyl (2-hydroxyethyl) (prop-2-yn-1-yl)carbamate E CuAAC Reaction (1,2,3-Triazole Formation) A->E B Azide-Functionalized Target (e.g., Protein) B->E C Cu(II)SO4 + THPTA Pre-complexation D Sodium Ascorbate (Reduces Cu(II) to Cu(I)) C->D Activation D->E Cu(I) Catalyst F Intermediate Conjugate (Boc-protected, Free OH) E->F G Downstream Functionalization (e.g., Esterification or TFA Cleavage) F->G

Workflow for modular CuAAC bioconjugation and downstream functionalization of the linker.

Quantitative Optimization Data

ParameterSmall-Molecule Synthesis (PROTACs)Aqueous Bioconjugation (ADCs/Proteins)
Solvent System t-BuOH / H₂O (1:1) or DMF / H₂OPBS Buffer (pH 7.4)
Copper Source CuSO₄ (0.1 - 0.2 equivalents)CuSO₄ (0.10 - 0.25 mM final)
Optimal Ligand TBTATHPTA
Cu : Ligand Ratio 1 : 1 to 1 : 21 : 5 (4[4])
Reducing Agent Sodium Ascorbate (0.2 - 0.4 eq)Sodium Ascorbate (5 mM final)
Protective Additive None requiredAminoguanidine (5 mM final)
Reaction Time 2 - 12 hours30 - 60 minutes

Self-Validating Experimental Protocols

Protocol A: Small-Molecule Linker Assembly (Organic/Aqueous)

Application: Clicking the linker to an azide-functionalized E3 ligase ligand to build a PROTAC scaffold.

  • Reagent Preparation: Dissolve the azide-functionalized warhead (1.0 eq) and tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (1.05 eq) in a 1:1 mixture of t-Butanol and water (0.1 M concentration).

    • Causality: The t-BuOH/H₂O mixture provides an ideal amphiphilic environment, solubilizing both the hydrophobic organic substrates and the highly polar copper/ascorbate salts.

  • Catalyst Assembly: Add TBTA (0.1 eq) followed by CuSO₄ (0.1 eq) from a 0.5 M aqueous stock. Stir for 5 minutes.

  • Initiation: Add freshly prepared Sodium Ascorbate (0.2 eq) in water.

    • Causality: Ascorbate must be freshly prepared; aqueous ascorbate rapidly oxidizes in air, losing its reducing power and generating baseline ROS.

  • Incubation & Validation: Stir at room temperature for 4 hours. Monitor reaction completion via LC-MS. The disappearance of the azide mass and the emergence of the [M+H]+ peak of the triazole product validates the reaction.

  • Workup: Dilute with ethyl acetate, wash with saturated NH₄Cl to strip copper, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Aqueous Bioconjugation (ADC Linker Attachment)

Application: Attaching the linker to an azide-modified monoclonal antibody. This protocol utilizes a 1:5 Cu:THPTA ratio to ensure zero free copper (5[5]).

  • Stock Preparation: Prepare 20 mM CuSO₄, 100 mM THPTA, 100 mM Aminoguanidine, and 100 mM Sodium Ascorbate in deionized water.

  • Pre-complexation (Critical Step): In a microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Incubate at room temperature for 10 minutes.

    • Causality: Pre-complexation is an absolute requirement. Introducing uncomplexed Cu(II) to a protein solution allows copper to irreversibly coordinate with histidine or cysteine residues. Subsequent addition of ascorbate would generate localized ROS, causing site-specific protein cleavage (2[2]).

  • Reaction Assembly: To 1 mL of azide-modified antibody (e.g., 50 µM) in PBS (pH 7.4), add tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (250 µM, 5 eq).

  • Protection: Add 50 µL of 100 mM Aminoguanidine (final concentration 5 mM).

  • Catalyst Addition: Add the 15 µL pre-complexed Cu/THPTA solution (final Cu concentration 0.1 mM).

  • Initiation: Add 50 µL of 100 mM Sodium Ascorbate (final concentration 5 mM) to initiate the click reaction.

    • Causality: Ascorbate must be added last. If added before the azide and alkyne are present to coordinate the newly formed Cu(I), the Cu(I)-THPTA complex can degrade, drastically reducing reaction efficiency (5[5]).

  • Incubation & Validation: Rotate end-over-end in the dark for 60 minutes at room temperature. Validate conjugation efficiency via Intact Mass Spectrometry (LC-TOF), observing the mass shift corresponding to the linker addition.

  • Purification: Remove small molecules using a PD-10 desalting column or size-exclusion chromatography (SEC) equilibrated with the desired storage buffer.

References

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: SciSpace / Current Protocols URL
  • Title: CuAAC Cell Reaction Buffer Kit (THPTA based)
  • Title: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL
  • Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL
  • Title: Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm URL

Sources

Method

Application Note: Chemoselective Esterification of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate

Executive Summary The synthesis of advanced antibody-drug conjugates (ADCs), PROTACs, and targeted fluorophores frequently relies on bifunctional linkers to bridge distinct molecular entities. tert-Butyl (2-hydroxyethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of advanced antibody-drug conjugates (ADCs), PROTACs, and targeted fluorophores frequently relies on bifunctional linkers to bridge distinct molecular entities. tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate is a highly versatile scaffold featuring a primary alcohol for payload attachment, a terminal alkyne for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and an acid-labile Boc-protected amine.

This application note details a chemoselective protocol for the esterification of the primary alcohol in this scaffold. By utilizing a modified Steglich esterification with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), researchers can achieve high-yielding ester linkages while preserving the structural integrity of both the acid-sensitive Boc group and the reactive alkyne.

Mechanistic Rationale & Experimental Design

Esterifying a molecule containing an acid-labile protecting group requires careful selection of reagents. Traditional Fischer esterification relies on strong mineral acids (e.g., H₂SO₄) and elevated temperatures, conditions that will rapidly cleave the Boc group. Conversely, basic acyl chloride methods can sometimes lead to unwanted side reactions with the terminal alkyne or require harsh conditions that degrade sensitive payloads.

The Steglich Esterification provides a mild, room-temperature alternative specifically designed for sterically demanding and acid-labile substrates[1]. The causality of the reaction design is as follows:

  • Activation: The carboxylic acid payload reacts with the carbodiimide coupling agent (EDC) to form a highly reactive O-acylisourea intermediate[2].

  • Acyl Transfer: If left alone, the O-acylisourea can undergo a detrimental 1,3-rearrangement into an unreactive N-acylurea. To prevent this, DMAP is introduced as a nucleophilic catalyst. DMAP attacks the O-acylisourea faster than the rearrangement can occur, forming a highly reactive acyl-pyridinium salt ("active ester")[3].

  • Nucleophilic Attack: The primary alcohol of the tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate attacks the acyl-pyridinium intermediate, yielding the desired ester and regenerating the DMAP catalyst[2].

Why EDC over DCC? While Dicyclohexylcarbodiimide (DCC) is the traditional Steglich reagent, its byproduct, dicyclohexylurea (DCU), is insoluble in most solvents and requires tedious filtration. EDC is utilized in this protocol because its corresponding urea byproduct is highly water-soluble, allowing for rapid removal via simple aqueous extraction[4].

Synthetic Workflow

Workflow A Carboxylic Acid Payload (1.0 eq) C Steglich Esterification (EDC·HCl, DMAP, DCM, RT) A->C Activation B tert-Butyl (2-hydroxyethyl) (prop-2-yn-1-yl)carbamate (1.1 eq) B->C Nucleophilic Attack D Esterified Alkyne-Linker (Boc-Protected) C->D O-Acylisourea Intermediate E CuAAC 'Click' Chemistry (Azide-Target) D->E Downstream Conjugation

Fig 1: Workflow for Steglich esterification and downstream CuAAC click chemistry.

Quantitative Method Comparison

To justify the selection of the EDC/DMAP system, Table 1 summarizes the compatibility and efficiency of common esterification methods when applied to Boc-protected alkyne linkers.

Table 1: Comparison of Esterification Methods for Boc-Protected Alkyne Linkers

Esterification MethodReagent SystemBoc StabilityAlkyne StabilityTypical YieldByproduct Removal
Fischer H₂SO₄, MeOH/EtOH, RefluxPoor (Cleaved)GoodN/AAqueous wash
Acyl Chloride R-COCl, Et₃N, DCM, 0 °CGoodModerate60–80%Aqueous wash
Steglich (DCC) DCC, DMAP, DCM, RTExcellentExcellent85–95%Filtration (DCU)
Steglich (EDC) EDC·HCl, DMAP, DCM, RT Excellent Excellent 90–98% Aqueous wash

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific in-process controls and post-reaction analytical markers ensures that the researcher can confidently verify the success of the esterification without ambiguity.

Materials Required
  • Target Linker: tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (1.1 mmol)

  • Payload: Model Carboxylic Acid (1.0 mmol)

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 mmol)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

  • Washing Solutions: 5% Aqueous Citric Acid, Saturated NaHCO₃, Brine

Step-by-Step Procedure
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (1.1 mmol) in 10 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.2 mmol) to the stirring solution. Ensure complete dissolution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes the risk of the carboxylic acid self-condensing or degrading before the active ester is fully trapped by the alcohol.

  • Activation: Add EDC·HCl (1.2 mmol) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Validation: Stain the TLC plate with KMnO₄. The starting amino alcohol will appear as a highly polar spot. The successful formation of the ester will result in a new, significantly less polar spot (higher Rf​ value) due to the masking of the hydroxyl group.

  • Quenching & Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel.

    • Wash with 15 mL of 5% aqueous citric acid. Causality: Citric acid is a mild acid that effectively protonates and removes DMAP and unreacted EDC into the aqueous layer without risking the cleavage of the acid-labile Boc group (which would occur if 1M HCl were used).

    • Wash with 15 mL of saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid.

    • Wash with 15 mL of brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel flash chromatography if necessary.

Post-Reaction Analytical Validation (NMR)

To definitively confirm the success of the esterification, perform ¹H NMR (CDCl₃) analysis on the purified product. Look for the following self-validating diagnostic shifts:

  • Ester Formation: The methylene protons adjacent to the oxygen ( −CH2​−OH ) in the starting material appear as a triplet around 3.6–3.7 ppm . Upon successful esterification, the electron-withdrawing effect of the new ester carbonyl will cause a distinct downfield shift of these protons to ~4.1–4.3 ppm .

  • Boc Integrity: Verify the presence of a strong, sharp singlet at ~1.4 ppm integrating to 9H, confirming the Boc group survived the reaction conditions.

  • Alkyne Integrity: Ensure the terminal alkyne proton remains visible as a distinct triplet (due to long-range coupling) at ~2.2 ppm integrating to 1H.

Sources

Application

Application Note: Advanced PEGylation Strategies Utilizing tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate Derivatives

Executive Summary The development of sophisticated biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and targeted radioligands, requires precise spatial and chemical control over bioconjugation. Polyethylene glyco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of sophisticated biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and targeted radioligands, requires precise spatial and chemical control over bioconjugation. Polyethylene glycol (PEG) linkers are widely utilized to improve the pharmacokinetic profiles of protein therapeutics by increasing water solubility and reducing immunogenicity[1]. However, traditional homobifunctional PEGs lack the orthogonal reactivity required for complex, multi-component assemblies.

This application note details the strategic utilization of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate —a highly versatile, heterotrifunctional small-molecule linker. By leveraging its three distinct functional domains (a primary hydroxyl, a terminal alkyne, and a Boc-protected amine), researchers can construct dual-functionalized PEG-protein conjugates with absolute regiocontrol and bioorthogonality.

Strategic Advantages & Causality in Experimental Design

Designing a bioconjugation workflow requires anticipating the chemical sensitivities of the target biologic. The structural anatomy of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate dictates a highly specific, logic-driven sequence of reactions:

  • The Hydroxyl Group (-OH): Acts as the primary anchor. It is highly amenable to esterification with commercially available mPEG-COOH, allowing researchers to dictate the exact length and molecular weight of the PEG spacer.

  • The Boc-Protected Amine: Serves as a latent attachment point for secondary payloads (e.g., fluorophores, cytotoxic drugs, or targeting peptides). Crucial Insight: Because the removal of the tert-butyloxycarbonyl (Boc) group requires harsh acidic conditions (e.g., 50% Trifluoroacetic acid), this deprotection must be performed on the PEG-linker intermediate prior to the introduction of any fragile protein or antibody.

  • The Terminal Alkyne (-C≡CH): Reserved for the final, protein-coupling step. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient bioorthogonal reaction that proceeds rapidly in aqueous buffers at physiological pH, preserving the tertiary structure of the protein[2].

By following this sequence (PEGylation Deprotection/Labeling CuAAC Protein Click), we establish a self-validating, high-yield pipeline that prevents acid-mediated protein denaturation.

Experimental Workflows & Protocols

Protocol A: Synthesis of the PEGylated Linker (Esterification)

Objective: Attach the heterotrifunctional linker to a polymeric PEG carrier.

  • Causality: Carboxylic acids on PEG (mPEG-COOH) are poor electrophiles. EDC is used to form an unstable O-acylisourea intermediate. DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive amide intermediate that efficiently reacts with the linker's primary hydroxyl, preventing unwanted side reactions.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of mPEG-COOH (e.g., 5 kDa) in anhydrous Dichloromethane (DCM) under inert atmosphere (N₂).

  • Add 1.5 eq of EDC·HCl and 0.2 eq of DMAP. Stir for 15 minutes at room temperature to activate the carboxylate.

  • Add 2.0 eq of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Self-Validation Checkpoint: Concentrate the solvent under vacuum and precipitate the product dropwise into cold diethyl ether. Collect the precipitate via centrifugation. Perform 1 H-NMR analysis; successful conjugation is validated by the downfield shift of the linker's -CH₂- protons adjacent to the hydroxyl group and the distinct presence of the terminal alkyne proton at ~2.4 ppm[3].

Protocol B: Boc Deprotection and Payload Conjugation

Objective: Unmask the secondary amine and attach a functional payload (e.g., an NHS-activated fluorophore) before integrating the biologic.

  • Causality: Performing this step pre-bioconjugation protects the final protein from the highly acidic TFA environment.

Step-by-Step Methodology:

  • Dissolve the purified mPEG-Linker from Protocol A in a 50:50 mixture of TFA and DCM. Stir for 1 hour at room temperature.

  • Evaporate the TFA/DCM under a stream of N₂ and precipitate the resulting amine-functionalized PEG in cold ether.

  • Self-Validation Checkpoint: Perform a Kaiser (Ninhydrin) test on a micro-aliquot. A deep purple color confirms the successful unmasking of the secondary amine.

  • Dissolve the deprotected PEG-linker in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize any residual TFA salts.

  • Add 1.2 eq of your chosen NHS-ester payload (e.g., Cyanine5-NHS). Stir for 4 hours protected from light.

  • Precipitate in cold ether to yield the dual-functionalized, alkyne-terminated PEG intermediate. A negative Kaiser test (remains yellow) validates complete payload attachment.

Protocol C: THPTA-Stabilized CuAAC Bioconjugation

Objective: Click the payload-bearing PEG to an azide-functionalized protein (Protein-N₃).

  • Causality: Cu(I) is the active catalyst for the cycloaddition but rapidly oxidizes to Cu(II), generating Reactive Oxygen Species (ROS) that cleave protein backbones. Ascorbate is used as a reducing agent to maintain the required cuprous oxidation state, while THPTA acts as a sacrificial reductant to protect biomolecules from oxidation[4]. THPTA is a robust and water-soluble Cu(I) ligand that facilitates rapid conjugation in aqueous media[5].

Step-by-Step Methodology:

  • Prepare a catalyst premix: Mix 100 mM THPTA and 20 mM CuSO₄ in degassed ultrapure water at a 5:1 volumetric ratio. Incubate for 10 minutes to allow the [Cu(II)-THPTA] complex to form. Pre-complexation is critical to prevent free copper from damaging the protein.

  • In a reaction vial, combine Protein-N₃ (1.0 eq, ~1-5 mg/mL) and the PEG-Alkyne intermediate from Protocol B (5.0 eq) in PBS (pH 7.4).

  • Add the THPTA/CuSO₄ premix to achieve a final Cu concentration of 100 µM.

  • Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration 5 mM).

  • Incubate at room temperature for 2 hours with gentle agitation.

  • Self-Validation Checkpoint: Quench the reaction with 5 mM EDTA to chelate all copper. Analyze the crude mixture via SDS-PAGE. A distinct upward molecular weight shift corresponding to the mass of the PEG-payload construct confirms successful bioconjugation[2]. Purify the final construct via Size Exclusion Chromatography (SEC).

Quantitative Data & Optimization

Table 1: Comparison of CuAAC Ligands for Protein Integrity

Selecting the correct ligand is the most critical variable in preserving protein function during PEGylation.

LigandWater SolubilityROS Protection LevelRecommended Application
THPTA ExcellentHighStandard in vitro protein PEGylation; robust and easily removed via SEC.
TBTA Poor (Requires DMSO)LowSmall molecule synthesis; organic solvent-tolerant peptides.
BTTAA ExcellentVery HighHighly sensitive biologics; in vivo click chemistry; phage displays.
Table 2: Troubleshooting the CuAAC PEGylation Workflow
ObservationProbable CauseCorrective Action
Incomplete Mass Shift (SDS-PAGE) Premature Cu(I) oxidation to Cu(II).Thoroughly degas all buffers with N₂. Ensure Sodium Ascorbate is prepared fresh immediately before use.
Protein Precipitation / Aggregation Copper-induced toxicity or ROS damage.Increase the THPTA:Cu ratio to 10:1. Ensure EDTA is added immediately post-reaction to quench.
Failed Payload Conjugation Incomplete Boc deprotection.Extend TFA reaction time to 2 hours. Verify complete removal via LC-MS before proceeding to amidation.

Mechanistic Visualizations

Workflow Linker tert-Butyl (2-hydroxyethyl) (prop-2-yn-1-yl)carbamate PEG_Boc mPEG-Linker (Alkyne + Boc-Amine) Linker->PEG_Boc mPEG-COOH EDC/DMAP (Esterification) PEG_NH mPEG-Linker (Alkyne + Free Amine) PEG_Boc->PEG_NH TFA/DCM (Boc Deprotection) PEG_Fluoro mPEG-Payload (Alkyne-Terminated) PEG_NH->PEG_Fluoro NHS-Payload DIPEA (Amidation) Final_Conjugate Dual-Functionalized Protein Conjugate PEG_Fluoro->Final_Conjugate Protein-Azide Cu(II)/Ascorbate/THPTA (CuAAC Click)

Synthetic workflow for dual-functionalized PEG-protein conjugates using the heterotrifunctional linker.

CuAAC_Pathway Cu2 Cu(II) Precatalyst (CuSO4) Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 e- donor Cu_Complex [Cu(I)-THPTA] Complex Cu1->Cu_Complex Chelation THPTA THPTA Ligand (ROS Protection) THPTA->Cu_Complex Intermediate Cu-Acetylide Intermediate Cu_Complex->Intermediate + Alkyne Alkyne PEG-Alkyne Alkyne->Intermediate Azide Protein-Azide Product 1,2,3-Triazole Linkage (Stable Conjugate) Azide->Product Intermediate->Product + Azide Cycloaddition

Mechanistic pathway of THPTA-stabilized CuAAC bioconjugation preventing ROS-mediated protein damage.

References

  • Overview of PEG Linkers - ChemPep. ChemPep.
  • CuAAC in Protein Conjugation. Thieme Connect.
  • PEGylation of bovine serum albumin using click chemistry for the application as drug carriers. Bio-materials.com.cn.
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate.
  • Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform. RSC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Steric Hindrance with tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate Linkers

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate linker. This versatile heterobifunctional linker is valuable in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate linker. This versatile heterobifunctional linker is valuable in drug development and bioconjugation, offering a terminal alkyne for "click" chemistry, a hydroxyl group for further functionalization, and a Boc-protected amine to modulate solubility and reactivity. However, its sterically demanding tert-butyl group presents unique challenges that can impede reaction efficiency.

This guide provides in-depth, experience-driven answers to common issues, troubleshooting workflows, and validated protocols to help you overcome these steric barriers and achieve successful outcomes in your experiments.

Frequently Asked Questions & Troubleshooting
Q1: What are the primary structural features of this linker that cause steric hindrance, and which reactions are most affected?

The primary source of steric hindrance is the bulky tert-butoxycarbonyl (Boc) protecting group.[1] This group's three methyl substituents create a large, umbrella-like shield that can physically obstruct the approach of reagents to nearby reactive sites.[1]

The most affected reactions are:

  • Boc Deprotection: The carbamate nitrogen is sterically shielded, which can slow the rate of acid-catalyzed deprotection compared to less hindered Boc-protected amines.[2]

  • Reactions at the Hydroxyl Group: The proximity of the Boc group to the 2-hydroxyethyl moiety can hinder reagents attempting to access the hydroxyl oxygen for reactions like esterification or etherification.

  • Click Chemistry at the Alkyne: While more distant, the overall bulk of the linker can influence the optimal reaction conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC), especially when conjugating to large, complex biomolecules.[3]

Diagram: Structural Origins of Steric Hindrance

G cluster_linker tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate Linker Linker Core -N(Boc)-CH2CH2OH -N(Boc)-CH2-C≡CH OH Hydroxyl Group (Moderately Hindered) Linker->OH Alkyne Propargyl Group (Alkyne) (Least Hindered, but can be impacted by overall bulk) Linker->Alkyne Boc tert-Butoxycarbonyl (Boc) Group (Major Steric Shield) Boc->Linker Shields N and OH Reagent1 Reagent for OH Group Reagent1->OH Approach hindered by Boc group Reagent2 Acid for Boc Deprotection Reagent2->Boc Access to carbamate can be slowed caption Sources of steric hindrance in the linker. G start Boc Deprotection Fails with Standard Conditions q1 Is the substrate acid-sensitive? start->q1 strong_acid Use Stronger Acidic Conditions q1->strong_acid No mild_cond Use Mild, Non-Acidolytic Conditions q1->mild_cond Yes increase_tfa 1. Increase TFA to 50% 2. Extend reaction time 3. Add TIS scavenger strong_acid->increase_tfa use_hcl Switch to 4M HCl in 1,4-Dioxane increase_tfa->use_hcl If still incomplete oxalyl Use Oxalyl Chloride in Methanol mild_cond->oxalyl caption Troubleshooting guide for Boc deprotection.

Caption: Decision tree for selecting a Boc deprotection strategy.

Q3: My copper-catalyzed "click" reaction (CuAAC) with the linker's alkyne is giving low yields. How can I improve it?

While the alkyne is at the end of a flexible chain, the overall bulk of the linker, combined with a potentially large or hindered azide partner, can reduce reaction efficiency. [3]The key is to optimize the catalyst system and reaction conditions to overcome this kinetic barrier.

Troubleshooting & Optimization Strategies:

  • Catalyst System:

    • Ligand Choice: The choice of a copper(I)-stabilizing ligand is critical. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice, but for hindered systems, a more electron-donating ligand can enhance catalytic activity. Consider screening different ligands.

    • Copper Source: Freshly prepared Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate is standard. Ensure the sodium ascorbate is in excess (at least 2-5 equivalents relative to copper) to maintain the active Cu(I) state. [3]

  • Reaction Conditions:

    • Solvent: A solvent system that fully solubilizes all components is crucial. Mixtures of water with t-butanol or DMSO are often effective for bioconjugation.

    • Temperature: While many click reactions proceed at room temperature, gently heating the reaction to 35-45°C can provide the necessary activation energy to overcome steric barriers. Monitor for any degradation of your biomolecule at higher temperatures.

    • Microwave Irradiation: For small-molecule synthesis, microwave irradiation can dramatically reduce reaction times and improve yields for sterically hindered cycloadditions by providing efficient and uniform heating. [4]

  • Alternative Click Chemistries:

    • If CuAAC remains problematic, especially due to copper's toxicity to cells or biomolecules, consider a copper-free click chemistry variant. Strain-promoted azide-alkyne cycloaddition (SPAAC) uses a strained cyclooctyne instead of a terminal alkyne and does not require a metal catalyst, thereby bypassing issues with catalyst efficiency. [3]This would, however, require using a different linker.

Validated Experimental Protocols
Protocol 1: Optimized Boc Deprotection for Hindered Carbamates (TFA Method)

This protocol details the use of a high concentration of TFA with a scavenger to efficiently deprotect the linker while minimizing side reactions.

Materials:

  • Boc-protected linker substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) [5]* Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates and LC-MS for monitoring

Procedure:

  • Dissolve the Boc-protected linker (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). [2]2. Cool the solution to 0°C in an ice bath.

  • Add TIS (2.5-5% v/v, ~2 eq) to the solution to act as a carbocation scavenger. [2]4. Slowly add TFA to the stirring solution to a final concentration of 50% (v/v). [2]5. Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS every 30 minutes until the starting material is fully consumed (typically 1-2 hours). [2]7. Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. [6]8. Co-evaporate the residue with toluene or DCM (3 x 10 mL) to remove residual TFA. [2]9. For workup, carefully neutralize the residue by dissolving it in DCM and washing with saturated NaHCO₃ solution until the aqueous layer is basic. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine, often as a TFA salt if neutralization is omitted.

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride

This protocol is ideal for substrates that are sensitive to the strongly acidic conditions of the TFA method. [7] Materials:

  • Boc-protected linker substrate

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • TLC plates and LC-MS for monitoring

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the Boc-protected linker (1.0 eq) in anhydrous MeOH (to a concentration of ~0.05 M). [7]2. Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 eq) dropwise to the solution via syringe. Caution: The reaction can be exothermic and may sputter. [7]4. Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. [7]5. Upon completion, remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt and can often be used directly in the next step or after a standard aqueous workup if required.

References
  • G. M. Dubowchik et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. ACS Publications. [Link]

  • W. T. H. O. M. G. W. S. M. F. N. G. S. O. D. S. A. K. A. V. R. P. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • W. T. H. O. M. G. W. S. M. F. N. G. S. O. D. S. A. K. A. V. R. P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • S. D. G. N. A. H. C. M. B. V. S. D. G. J. M. S. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]

  • G. D. C. G. D. C. G. G. M. L. G. P. (n.d.). Studies on the reactivity of N-(3-thienyl)carbamates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • J. M. B. G. A. J. (2009). Benzyne Click Chemistry with in Situ Generated Aromatic Azides. Organic Letters. [Link]

  • A. D. M. F. A. D. M. M. P. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC. [Link]

  • M. J. M. M. J. M. K. M. A. A. A. A. F. A. M. (2023). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. PMC. [Link]

  • I. T. S. S. N. M. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • M. d. C. F.-G. A. M. M. d. C. F.-G. M. A. F. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate conjugation efficiency in vivo

An In-Depth Guide to Benchmarking the In Vivo Conjugation Efficiency of Alkyne-Functionalized Probes This guide provides a comprehensive comparison of methodologies for evaluating the in vivo conjugation efficiency of sm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking the In Vivo Conjugation Efficiency of Alkyne-Functionalized Probes

This guide provides a comprehensive comparison of methodologies for evaluating the in vivo conjugation efficiency of small molecule probes, using tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate as a representative example of a terminal alkyne-containing bioorthogonal reporter. While direct comparative data for this specific molecule is nascent, this guide will establish a framework for its evaluation by benchmarking the established bioorthogonal reactions it is designed for: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The selection of an appropriate in vivo conjugation strategy is paramount in fields ranging from drug development to molecular biology. The efficiency of these reactions dictates the sensitivity and specificity of labeling, directly impacting data quality and interpretation. Here, we delve into the critical parameters for benchmarking, provide experimental protocols, and compare the leading methodologies.

Introduction to In Vivo Bioorthogonal Conjugation

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. The most prominent of these are the "click chemistry" reactions, which provide a powerful tool for labeling and tracking biomolecules in vivo. A common strategy involves the metabolic incorporation of a small molecule reporter, such as an alkyne-modified carbohydrate or amino acid, into a target biomolecule. This is followed by the introduction of a probe (e.g., a fluorescent dye or an affinity tag) carrying a complementary reactive group (an azide).

The molecule tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate contains a terminal alkyne, the key functional group for these reactions, and a Boc-protected amine, which may serve to enhance cell permeability or act as a handle for further chemical modification. Its utility is therefore defined by the efficiency of the subsequent click reaction.

Comparative Analysis of In Vivo Alkyne Conjugation Chemistries

The two primary methods for conjugating alkyne-modified molecules in vivo are CuAAC and SPAAC. The choice between them involves a trade-off between reaction speed and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and rapid reaction, forming a stable triazole linkage between an alkyne and an azide. However, its in vivo application is often limited by the cytotoxicity of the copper(I) catalyst. Recent advancements in ligand design have led to the development of copper complexes with reduced toxicity, making CuAAC a more viable option for certain in vivo studies, particularly in cell culture and some model organisms.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC was developed to circumvent the need for a cytotoxic catalyst. This reaction utilizes a cyclooctyne, a strained alkyne, which reacts spontaneously with an azide. While generally slower than CuAAC, the absence of a copper catalyst makes SPAAC highly biocompatible and the preferred method for many in vivo applications, especially in higher organisms.

The following table summarizes the key performance indicators for CuAAC and SPAAC in the context of in vivo conjugation:

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very fast (second-order rate constants of 10^4 to 10^5 M⁻¹s⁻¹)Moderate to fast (second-order rate constants of 10⁻³ to 1 M⁻¹s⁻¹)
Biocompatibility Potentially cytotoxic due to the copper(I) catalystExcellent; no catalyst required
Specificity HighHigh
Reagent Size Smaller azide probes can be usedRequires bulky cyclooctyne reagents, which can sometimes affect solubility and biodistribution
Typical Applications Cell culture, short-term studies in some model organismsLive cell imaging, studies in whole organisms (e.g., mice)

Experimental Design for Benchmarking In Vivo Conjugation Efficiency

To objectively benchmark the in vivo conjugation efficiency of a probe like tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate, a well-controlled experimental workflow is essential. The following protocol outlines a general approach that can be adapted for specific research questions.

Workflow Overview

G cluster_0 Phase 1: Metabolic Labeling cluster_1 Phase 2: Bioorthogonal Conjugation cluster_2 Phase 3: Detection and Quantification A Administer alkyne probe to model system (e.g., cell culture, mouse) B Incubate for a defined period to allow for metabolic incorporation A->B C Administer azide-functionalized detection molecule (e.g., fluorescent dye) B->C Wash to remove unincorporated probe D Allow conjugation reaction to proceed in vivo C->D E Lyse cells or homogenize tissues D->E F Analyze conjugation product via: - Fluorescence imaging - Flow cytometry - SDS-PAGE and in-gel fluorescence - Mass spectrometry E->F

Caption: General workflow for in vivo bioorthogonal conjugation.

Step-by-Step Protocol

Materials:

  • Alkyne-functionalized probe (e.g., tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate)

  • Azide-functionalized detection molecule (e.g., Azide-fluor 488)

  • For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA)

  • For SPAAC: A cyclooctyne-functionalized detection molecule (e.g., DBCO-fluor 488)

  • Cell culture medium or appropriate buffer for in vivo administration

  • Lysis buffer

  • Instrumentation for detection (e.g., fluorescence microscope, flow cytometer, mass spectrometer)

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of the alkyne probe.

    • For cell culture experiments, add the probe to the culture medium at a predetermined concentration.

    • For animal studies, administer the probe via an appropriate route (e.g., intraperitoneal injection, oral gavage).

    • Incubate for a time sufficient for metabolic incorporation (this will vary depending on the target biomolecule and model system).

    • Wash cells or allow for clearance of the unincorporated probe in animal models.

  • Bioorthogonal Conjugation:

    • For CuAAC:

      • Prepare the click-labeling cocktail containing the azide probe, copper(II) sulfate, reducing agent, and ligand.

      • Add the cocktail to the cells or administer it to the animal model.

      • Incubate for a defined period (typically 30-60 minutes).

    • For SPAAC:

      • Prepare a solution of the cyclooctyne-functionalized probe.

      • Add the solution to the cells or administer it to the animal model.

      • Incubate for a defined period (typically 1-4 hours, but can be longer).

  • Detection and Quantification:

    • For imaging-based detection:

      • Fix and permeabilize cells if required.

      • Image the cells or tissues using a fluorescence microscope with the appropriate filter sets.

      • Quantify the fluorescence intensity per cell or region of interest.

    • For flow cytometry:

      • Harvest and resuspend cells in an appropriate buffer.

      • Analyze the cell population for fluorescence.

    • For biochemical analysis:

      • Lyse cells or homogenize tissues.

      • Separate proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner.

      • Alternatively, analyze the lysate by mass spectrometry to identify and quantify the labeled biomolecules.

Key Mechanistic Pathways

The underlying mechanisms of CuAAC and SPAAC are distinct, which accounts for their different reaction kinetics and biocompatibility profiles.

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway A Terminal Alkyne C Cu(I) Catalyst A->C B Azide B->C D Triazole Product C->D E Strained Cyclooctyne G Triazole Product E->G F Azide F->G

Caption: Simplified reaction pathways for CuAAC and SPAAC.

Conclusion and Recommendations

The benchmarking of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate or any similar alkyne-functionalized probe for in vivo conjugation requires a careful consideration of the intended application.

  • For applications where reaction speed is critical and the model system can tolerate low levels of copper, CuAAC with optimized ligands may be the superior choice.

  • For most in vivo applications, particularly in higher organisms where toxicity is a major concern, SPAAC is the recommended methodology .

It is crucial to empirically determine the optimal labeling conditions (probe concentration, incubation times) for each specific experimental system. By following the protocols and considerations outlined in this guide, researchers can effectively benchmark the conjugation efficiency of their chosen probes and generate reliable and reproducible data.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: A Strain-Promoted Alkyne-Azide Cycloaddition. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Bioorthogonal Chemistry: Fishing for Functionality. Source: Nature Chemical Biology. URL: [Link]

  • Title: The Growing Applications of Click Chemistry. Source: Chemical Society Reviews. URL: [Link]

Comparative

comparative analysis of cleavage rates for tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate linkers

An in-depth comparative analysis of the tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate linker—commonly referred to as N-Boc-N-propargyl-ethanolamine—reveals its exceptional utility in targeted drug delivery, PROTAC...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate linker—commonly referred to as N-Boc-N-propargyl-ethanolamine—reveals its exceptional utility in targeted drug delivery, PROTACs, and bioconjugation. This guide objectively evaluates the cleavage and payload-release kinetics of this bifunctional spacer against structural alternatives, providing the mechanistic causality and self-validating protocols required for advanced assay development.

Mechanistic Causality: Why Structure Dictates Kinetics

The performance of the N-Boc-N-propargyl-ethanolamine linker relies on a tandem, two-step release mechanism: an external environmental trigger (acidic deprotection) followed by an internal kinetic cascade (intramolecular cyclization).

Phase 1: Accelerated Acidic Deprotection The tert-butoxycarbonyl (Boc) group serves as the acid-labile trigger. Unlike standard primary amine Boc groups, the nitrogen in this linker is N,N-disubstituted. The electron-donating nature of the N-alkyl groups increases the electron density on the carbamate oxygen. This facilitates rapid protonation and stabilizes the transition state during the elimination of the tert-butyl cation, making it significantly more acid-labile than N-monosubstituted analogs [1].

Phase 2: Thorpe-Ingold Accelerated Cyclization Upon Boc removal, the unmasked secondary amine undergoes spontaneous intramolecular nucleophilic attack on the adjacent payload-bearing ester or carbamate. The presence of the bulky N-propargyl group restricts the conformational freedom of the ethanolamine backbone. This steric crowding—known as the Thorpe-Ingold effect—drastically lowers the activation entropy ( ΔS‡ ) for cyclization. Consequently, it accelerates the formation of a 5-membered 3-propargyl-oxazolidin-2-one ring, expelling the payload at rates orders of magnitude higher than unsubstituted ethanolamine linkers [2].

Mechanism A Boc-N(Propargyl)-CH2CH2-O-CO-Payload (Intact Prodrug) B HN(Propargyl)-CH2CH2-O-CO-Payload (Unmasked Secondary Amine) A->B Acidic Cleavage (e.g., TFA) C 3-Propargyl-oxazolidin-2-one + Free Payload B->C Rapid Cyclization (Thorpe-Ingold Effect)

Figure 1: Two-stage cleavage mechanism of N-Boc-N-propargyl-ethanolamine linkers.

Comparative Kinetic Data

To objectively evaluate performance, we compare the N-Boc-N-propargyl-ethanolamine linker against standard aliphatic alternatives. The data is divided into the initial Boc cleavage phase and the subsequent self-immolative payload release phase.

Table 1: Boc Cleavage Kinetics (Acidic Trigger) Conditions: 10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 25°C.

Linker TypeSubstitution PatternCleavage Half-Life ( t1/2​ )Relative Cleavage Rate
N-Boc-N-propargyl-ethanolamine N,N-disubstituted~5 mins Fast
N-Boc-N-methyl-ethanolamineN,N-disubstituted~6 minsFast
N-Boc-ethanolamineN-monosubstituted~25 minsModerate

Table 2: Self-Immolative Cyclization Kinetics Conditions: Physiological Buffer (pH 7.4), 37°C. Payload attached via carbamate linkage.

Unmasked Amine IntermediateCyclization Ring SizeAlkyl SubstituentCyclization Half-Life ( t1/2​ )
N-propargyl-ethanolamine 5-membered (Oxazolidinone) Propargyl ~12 mins
N-methyl-ethanolamine5-membered (Oxazolidinone)Methyl~15 mins
Ethanolamine (unsubstituted)5-membered (Oxazolidinone)None~180 mins
N-propargyl-propanolamine6-membered (Morpholinone)Propargyl> 24 hours

Insight: The data clearly demonstrates that the 5-membered ring formation combined with N-alkylation (propargyl) yields the optimal kinetic profile for rapid payload release, outperforming both unsubstituted and 6-membered ring analogs [3].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and negative controls to isolate the specific kinetic variables of the linker.

Protocol 1: Boc Cleavage Kinetics Assay

Causality: 10% TFA is chosen over standard 50% TFA to deliberately slow the reaction, allowing for accurate kinetic capture of the highly labile N,N-disubstituted Boc group without missing the initial rate phase.

  • Preparation: Dissolve 1.0 mg of the linker-payload conjugate in 900 µL of anhydrous DCM. Include 0.1 mg of biphenyl as an inert internal standard for HPLC normalization.

  • Control Implementation: In a parallel vial, prepare a non-cleavable N-acetyl analog to validate that any observed degradation is strictly due to Boc deprotection.

  • Initiation: Add 100 µL of TFA to the mixture at exactly 25°C.

  • Sampling: Extract 10 µL aliquots at 1, 3, 5, 10, and 20 minutes. Immediately quench each aliquot into 90 µL of cold acetonitrile containing 1% triethylamine to neutralize the acid and halt cleavage.

  • Analysis: Analyze via LC-MS. Plot the natural log of the remaining intact conjugate versus time to determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: Self-Immolation and Payload Release Assay

Causality: This assay is performed at pH 7.4 to mimic physiological conditions. A non-cleavable ether-linked payload control is mandatory to prove that payload release is driven exclusively by intramolecular cyclization, not background esterase/hydrolytic activity.

  • Unmasking: Completely deprotect the linker-payload conjugate using 50% TFA/DCM for 30 minutes. Evaporate to dryness under nitrogen to yield the TFA salt of the unmasked secondary amine.

  • Buffer Equilibration: Dissolve the unmasked conjugate in 50 µL of DMSO. Rapidly inject this into 950 µL of pre-warmed (37°C) PBS buffer (pH 7.4).

  • Kinetic Monitoring: Transfer the solution to a quartz cuvette or HPLC autosampler maintained at 37°C. Monitor the appearance of the free payload (via fluorescence or UV absorbance) continuously for 60 minutes.

  • Validation: Confirm the formation of the 3-propargyl-oxazolidin-2-one byproduct via high-resolution mass spectrometry (HRMS) to definitively prove the 1,5-elimination mechanism.

Workflow Step1 Step 1: Conjugation CuAAC Click & Payload Esterification Step2 Step 2: Acidic Trigger Boc Deprotection (10% TFA/DCM) Step1->Step2 Step3 Step 3: Kinetic Assay Buffer pH 7.4, 37°C (LC-MS/UV) Step2->Step3 Step4 Step 4: Data Synthesis Calculate t1/2 and k_obs Step3->Step4

Figure 2: Standardized workflow for profiling linker cleavage and payload release kinetics.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Self-immolative spacers: Kinetic aspects, structure-property relationships, and applications Angewandte Chemie International Edition, 2015. URL:[Link]

  • Drug Delivery Systems Employing 1,4- or 1,6-Elimination: Poly(ethylene glycol) Prodrugs of Amine-Containing Compounds Journal of Medicinal Chemistry, 1999. URL:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate
Reactant of Route 2
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate
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